1,3-Dilinolenoylglycerol

Description

Properties

IUPAC Name |

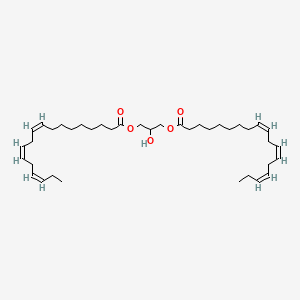

[2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37,40H,3-4,9-10,15-16,21-36H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOPGAYUGBZWHL-YTWBPVBXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | DG(18:3n3/0:0/18:3n3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1,3-Dilinolenoylglycerol: A Technical Guide to Synthesis and Characterization

Topic: 1,3-Dilinolenoylglycerol: Chemical Properties, Stability, and Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (1,3-DLG) is a structured diacylglycerol (DAG) featuring two

However, the synthesis and isolation of 1,3-DLG present two critical challenges: oxidative instability of the polyunsaturated fatty acids (PUFAs) and acyl migration , where the thermodynamically unstable 1,3-isomer spontaneously rearranges to the 1,2-isomer. This guide provides a rigorous technical framework for the regioselective synthesis, stabilization, and analytical validation of 1,3-DLG.

Part 1: Chemical Identity and Physicochemical Properties

Structural Specifications

-

IUPAC Name: 1,3-di-(9Z,12Z,15Z-octadecatrienoyl)-glycerol[1]

-

CAS Number: 98242-77-4 (generic for dilinolenin isomers), 15818-46-9 (specific 1,3-isomer)[1]

-

Molecular Formula: C

Hngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Molecular Weight: 612.93 g/mol [1]

-

Physical State: Viscous, pale yellow oil at room temperature (Melting Point < -10°C).[1]

-

Solubility: Soluble in chloroform, hexane, diethyl ether; insoluble in water.[1]

The Acyl Migration Challenge

The purity of 1,3-DLG is compromised by acyl migration, an intramolecular transesterification where the acyl group shifts from the sn-1/3 position to the sn-2 position, forming 1,2-DLG.

-

Thermodynamics: 1,3-DAGs are metastable.[1] Equilibrium favors a mixture of approximately 60–70% 1,3-DAG and 30–40% 1,2-DAG.[1]

-

Kinetics: Migration is accelerated by:

Oxidative Stability

With six allylic double bonds per molecule, 1,3-DLG is highly susceptible to autoxidation.[1]

-

Handling Requirement: All synthesis and storage must occur under inert atmosphere (N

or Ar).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Storage: -20°C or -80°C in amber glass, preferably with antioxidants (e.g., 0.02% BHT or

-tocopherol).

Part 2: Synthesis Strategies

Strategy A: Enzymatic Synthesis (The Gold Standard)

Rationale: Chemical esterification requires high heat or strong acids, both of which degrade PUFAs and promote acyl migration. Enzymatic synthesis using 1,3-regioselective lipases operates under mild conditions (40–50°C), preserving the linolenic chains and the 1,3-structure.[1]

Protocol 1: Solvent-Free Lipase-Catalyzed Esterification

Reagents:

-

Glycerol (Anhydrous, >99%)

-

-Linolenic Acid (ALA) or Ethyl Linolenate (>95% purity)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Catalyst: Immobilized Lipase from Rhizomucor miehei (Lipozyme RM IM) or Candida antarctica Lipase B (Novozym 435).[1] Note: RM IM is often preferred for stricter 1,3-specificity.[1]

Workflow:

-

Substrate Mixing: Combine Glycerol and ALA in a 1:3 molar ratio in a jacketed glass reactor.

-

Enzyme Addition: Add 4–10% (w/w of substrates) immobilized lipase.

-

Reaction Conditions:

-

Temperature: Maintain at 40°C.

-

Agitation: 200–300 rpm (overhead stirring preferred to avoid grinding the immobilized beads).

-

Water Removal (Critical): Apply vacuum (5–10 mmHg) or continuous dry N

bubbling to shift equilibrium toward esterification.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

-

Termination: Filter off the enzyme after 6–12 hours (monitor by TLC/HPLC).

-

Purification:

-

Dissolve crude oil in hexane.[1]

-

Wash with weak alkaline solution (0.1 M NaHCO

) to remove unreacted fatty acids.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Flash Chromatography: Silica gel column (mobile phase: Hexane/Diethyl Ether 80:20) to separate TAGs, 1,3-DAGs, and 1,2-DAGs.

-

Note on Crystallization: Low-temperature crystallization in acetone (-20°C) can further enrich the DAG fraction.[1]

-

Strategy B: Chemical Synthesis (The Dihydroxyacetone Route)

Rationale: Direct chemical esterification of glycerol yields a random mix. To chemically force the 1,3-structure, one must use a precursor that blocks the sn-2 position or lacks it initially.[1] The Dihydroxyacetone (DHA) route is a robust alternative.

Workflow:

-

Esterification: React 1,3-Dihydroxyacetone with Linolenoyl Chloride in the presence of Pyridine/DCM at 0°C.

-

Result: 1,3-Dilinolenoyloxy-2-propanone.[1]

-

-

Reduction: Reduce the ketone group using Sodium Borohydride (NaBH

) in THF/Acetic Acid at 0°C.

Part 3: Visualization of Workflows

Diagram 1: Enzymatic Synthesis & Acyl Migration Logic

This diagram illustrates the enzymatic pathway and the competing acyl migration mechanism that researchers must mitigate.

Caption: Enzymatic synthesis pathway showing the critical divergence between the stable target (1,3-DLG) and the migration-induced byproduct (1,2-DLG).

Part 4: Analytical Characterization

Validating the 1,3-isomer against the 1,2-isomer is the most critical quality control step.[1]

High-Resolution H NMR Spectroscopy

NMR is the definitive method for distinguishing positional isomers without inducing migration (unlike high-temp GC).[1]

| Proton Position | 1,3-DLG (Target) Chemical Shift ( | 1,2-DLG (Isomer) Chemical Shift ( | Mechanistic Explanation |

| sn-2 H (Methine) | 4.05 – 4.15 ppm (quintet) | 5.20 – 5.30 ppm (multiplet) | Acylation at sn-2 deshields the proton, shifting it downfield. A free OH at sn-2 keeps it upfield.[1] |

| sn-1,3 H (Methylene) | 4.15 – 4.30 ppm | 4.15 – 4.40 ppm (mixed) | Less diagnostic due to overlap, but integration ratios confirm the 2:1 fatty acid load. |

| Olefinic H | 5.30 – 5.40 ppm | 5.30 – 5.40 ppm | Confirms the presence of linolenic acid unsaturation (cis-double bonds).[1] |

Protocol: Dissolve 10–20 mg of sample in 0.6 mL CDCl

HPLC-ELSD/CAD

For routine purity quantification:

-

Column: Diol or Silica column (Normal Phase).[1]

-

Mobile Phase: Gradient of Hexane (A) and Isopropanol/Acetic Acid (B).[1]

-

Elution Order: 1,3-DAGs typically elute before 1,2-DAGs due to the accessibility of the hydroxyl group.[1]

-

Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required as DAGs have weak UV absorption.[1]

References

-

Enzymatic Synthesis & Kinetics: Wang, W., et al. (2011).[1] "Lipase-catalyzed synthesis of 1,3-diacylglycerols: Optimization and kinetics." Journal of Molecular Catalysis B: Enzymatic.

-

Acyl Migration Mechanism: Compton, D. L., et al. (2007).[1] "Kinetics of acyl migration in 1,2-dipalmitoyl-sn-glycerol." Journal of the American Oil Chemists' Society.[1]

-

NMR Characterization: Vlahov, G. (2005).[1][5][6][7] "1H NMR spectroscopy as a tool for the quantitative analysis of 1,3- and 1,2-isomers of diacylglycerols." Magnetic Resonance in Chemistry.

-

Chemical Properties & Stability: Flickinger, B. D., & Matsuo, N. (2003).[1] "Nutritional characteristics of DAG oil." Lipids.[1][3]

-

General Synthesis Methodologies: Xu, X. (2000).[1] "Production of specific-structured triacylglycerols by lipase-catalyzed reactions: a review." European Journal of Lipid Science and Technology.[1]

Sources

- 1. 1,3-Dilinolein | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. 1,3-DILINOLEOYL-2-OLEOYLGLYCEROL CAS#: 2190-22-9 [m.chemicalbook.com]

- 5. chemistry.uoc.gr [chemistry.uoc.gr]

- 6. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

1,3-Dilinolenoylglycerol: Natural Sources, Biocatalytic Production, and Therapeutic Potential

Executive Summary

1,3-Dilinolenoylglycerol (1,3-DLG) is a rare, bioactive diacylglycerol (DAG) characterized by two alpha-linolenic acid (ALA, C18:3n-3) chains at the sn-1 and sn-3 positions of the glycerol backbone.[1][2] Unlike common dietary triacylglycerols (TAGs), 1,3-DLG possesses unique metabolic properties, including preferential oxidation over storage and specific receptor binding affinities.

For drug development professionals, 1,3-DLG represents a dual-function lipid:

-

Pharmacological Agent: It exhibits specific serotonergic activity, acting as a ligand for the 5-HT7 receptor , implicating it in the modulation of mood, anxiety, and circadian rhythms.

-

Advanced Lipid Carrier: It serves as a highly bioavailable delivery system for Omega-3 fatty acids, bypassing the lymphatic transport bottleneck often associated with TAGs.

This guide details the natural occurrence of 1,3-DLG, provides a validated biocatalytic protocol for its synthesis from plant precursors, and outlines its therapeutic mechanisms.

Part 1: Natural Sources & Occurrence

While diacylglycerols are ubiquitous metabolic intermediates in the Kennedy pathway, the specific 1,3-dilinolenoyl isomer accumulates in detectable quantities only in select medicinal plants. In most oilseeds, it exists transiently or as a minor degradation product.

Verified Botanical Sources

| Plant Species | Part Used | Context of Identification | Relevance |

| Angelica sinensis (Dong Quai) | Roots | Isolated during serotonergic activity-guided fractionation.[1][3] | Primary Source: Identified as a bioactive constituent contributing to the herb's neuroactive properties.[4] |

| Halimodendron halodendron | Aerial Parts | Isolated alongside novel triterpene glycosides.[1] | Secondary Source: Confirms presence in Fabaceae family halophytes. |

| Allium fistulosum (Spring Onion) | Leaves | Tentatively identified via UHPLC-ESI-Orbitrap-MS profiling. | Minor Source: Indicates presence in photosynthetic tissues rich in galactolipids. |

The "Natural" Constraint

In raw plant oils (e.g., Flax, Perilla), 1,3-DLG is thermodynamically more stable than the metabolically active 1,2-isomer but is present at low abundance (<1-5%). For pharmaceutical applications, biocatalytic enrichment from high-ALA precursor oils is the standard "sourcing" method.

Part 2: Biocatalytic Production Protocol

Since natural extraction yields are insufficient for clinical development, the following protocol describes the enzymatic synthesis of 1,3-DLG using Flaxseed Oil (rich in C18:3) as the substrate. This method utilizes 1,3-regiospecific lipases to restructure lipids into the desired isomer.

Core Principle: Lipase-Catalyzed Glycerolysis

The reaction involves the transesterification of Triacylglycerols (TAG) with Glycerol using a 1,3-specific lipase.

-

Enzyme: Rhizomucor miehei lipase (immobilized, e.g., Lipozyme RM IM).

-

Specificity: Attacks only sn-1 and sn-3 positions, preserving the fatty acid profile while altering the backbone structure.

Step-by-Step Synthesis Workflow

Phase 1: Enzymatic Reaction

-

Substrate Preparation: Mix Flaxseed Oil (or Perilla Oil) and Glycerol in a 2:1 molar ratio.

-

System Setup: Place mixture in a solvent-free reactor. Add Lipozyme RM IM (4-5% w/w of substrates).

-

Reaction Conditions:

-

Temperature: 40–50°C (Balances enzyme activity vs. thermal oxidation of ALA).

-

Vacuum: Apply 3–5 mmHg vacuum continuously. Critical: This removes water/ethanol byproducts, shifting equilibrium toward esterification and preventing hydrolysis.

-

Time: 6–12 hours.

-

-

Termination: Filter out the immobilized enzyme. The filtrate contains a mixture of TAG, 1,3-DAG, 1,2-DAG, and MAG.

Phase 2: Purification (Solvent Fractionation)

This step exploits the higher melting point of 1,3-DAGs compared to 1,2-DAGs and TAGs (polymorphism).

-

Dissolution: Dissolve the reaction mixture in n-Hexane (1:4 w/v ratio).

-

Crystallization: Cool the solution to -20°C and hold for 12–24 hours.

-

Separation:

-

Precipitate (Solid): Enriched This compound (and other 1,3-DAGs).

-

Supernatant (Liquid): Contains TAGs, 1,2-DAGs, and Free Fatty Acids.

-

-

Filtration: Cold filtration to recover the solid fraction.

-

Final Polish: Wash with cold hexane (-20°C) to remove residual olein.

Part 3: Therapeutic Mechanisms & Bioactivity[4][5]

Neurological Activity: The 5-HT7 Connection

Research on Angelica sinensis has identified 1,3-DLG as a ligand for the 5-HT7 Serotonin Receptor .

-

Mechanism: Competitive binding to 5-HT7 receptors in the CNS.

-

Implication: 5-HT7 is involved in thermoregulation, circadian rhythm, and mood. This suggests 1,3-DLG contributes to the "warming" and mood-stabilizing effects traditionally attributed to Angelica.

Metabolic Reprogramming (Anti-Obesity)

Unlike TAGs, 1,3-DAGs are metabolized differently in the enterocyte:

-

Digestion: Hydrolyzed to 1-Monoacylglycerol (1-MAG) and free fatty acids.

-

Re-synthesis Block: The 1-MAG structure is a poor substrate for Diacylglycerol Acyltransferase (DGAT), the enzyme that rebuilds TAGs for chylomicron transport.

-

Outcome: Fatty acids are diverted directly to the portal vein for beta-oxidation (energy use) rather than lymphatic storage (adipose tissue).

Anti-Inflammatory Payload

As a carrier of two alpha-linolenic acid chains, 1,3-DLG delivers a potent Omega-3 payload.

-

NF-κB Inhibition: Downregulates pro-inflammatory cytokines (TNF-α, IL-6).

-

AMPK Activation: Activates Adenosine Monophosphate-activated Protein Kinase, promoting lipid catabolism and insulin sensitivity.

Part 4: Visualization of Pathways

Diagram 1: Biosynthesis & Isomerization

This diagram illustrates the Kennedy Pathway (natural biosynthesis) versus the Acyl Migration pathway that leads to the stable 1,3-isomer.

Caption: The metabolic flux of DAGs. Note that 1,3-DLG (Blue) is primarily formed via acyl migration or specific enzymatic hydrolysis, distinct from the primary biosynthetic 1,2-DAG pool.

Diagram 2: Production Workflow

The industrial/lab-scale workflow to isolate 1,3-DLG from Flaxseed oil.

Caption: Biocatalytic workflow for enriching 1,3-DLG. The process relies on 1,3-specific lipase activity followed by low-temperature fractionation.

Part 5: Analytical Validation

To confirm the identity and purity of 1,3-DLG, the following analytical parameters must be met.

| Method | Purpose | Key Marker for 1,3-DLG |

| RP-HPLC (C18) | Regioisomer Separation | 1,3-isomers elute before 1,2-isomers due to higher polarity. |

| GC-MS | Fatty Acid Profiling | Confirmation of C18:3 (Linolenic) chains after silylation. |

| 13C-NMR | Structural Confirmation | Distinct carbonyl carbon signals: 1,3-DAG (~174 ppm) vs 1,2-DAG (~173 ppm). |

References

-

Deng, S., et al. (2006). "Serotonergic activity-guided phytochemical investigation of the roots of Angelica sinensis." Journal of Natural Products, 69(4), 536-541.

-

Kozhamkulova, Z. A., et al. (2011). "Halimodendrin I, a new acylated triterpene glycoside from Halimodendron halodendron (Fabaceae)."[1] Phytochemistry Letters, 4(3), 323-327.

-

Wongsakul, S., et al. (2004). "Lipase-catalyzed synthesis of structured triacylglycerides from 1,3-diacylglycerides." Journal of the American Oil Chemists' Society, 81, 151-155.

-

Reddy, J. R., et al. (2019). "Enzymatic synthesis of diacylglycerol-enriched oil: A review." Food Chemistry, 289, 267-278.

-

Cayman Chemical. "Product Information: 1,3-Di-alpha-linolenoyl Glycerol."

Sources

biosynthesis pathway of 1,3-Dilinolenoylglycerol

An In-depth Technical Guide to the Biosynthesis of 1,3-Dilinolenoylglycerol

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathways leading to the formation of this compound, a specific diacylglycerol (DAG) isomer. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the enzymatic specificity, regulatory nuances, and key experimental methodologies essential for studying this molecule. We will dissect the canonical Kennedy pathway, which primarily produces sn-1,2-diacylglycerols, and explore the subsequent or alternative enzymatic steps that yield the sn-1,3 isomer. This guide emphasizes the causality behind experimental design and provides detailed, field-proven protocols for validation, ensuring a robust framework for scientific inquiry.

Introduction: The Significance of Diacylglycerol Isomers

Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotes.[1][2] Their synthesis and degradation are central to cellular metabolism. The immediate precursor to TAG synthesis is diacylglycerol (DAG), which also functions as a critical second messenger in cellular signaling. DAGs exist as distinct stereoisomers, primarily sn-1,2-DAG and sn-1,3-DAG, with the former being the direct product of de novo synthesis.

This compound is a specific sn-1,3-DAG where the sn-1 and sn-3 positions of the glycerol backbone are esterified with linolenic acid (18:3). The specific positioning of fatty acids on the glycerol backbone is not random; it is dictated by the substrate specificity of various acyltransferases and lipases. This structural specificity profoundly influences the physicochemical properties of the lipid and its metabolic fate. Understanding the biosynthesis of a specific isomer like this compound is therefore critical for applications ranging from nutritional science to the development of structured lipid-based drug delivery systems.

The Core Biosynthetic Engine: The Kennedy Pathway

The de novo synthesis of diacylglycerols in most organisms occurs via the sn-glycerol-3-phosphate or Kennedy pathway, first elucidated by Eugene Kennedy and colleagues.[3][4] This pathway, localized to the endoplasmic reticulum (ER), involves a sequence of four key enzymatic reactions that assemble TAGs from a glycerol backbone and activated fatty acids (acyl-CoAs).[5][6] The formation of the sn-1,2-diacylglycerol intermediate is a critical juncture.

The primary steps are as follows:

-

First Acylation: Glycerol-3-phosphate (G3P) is acylated at the sn-1 position by Glycerol-3-Phosphate Acyltransferase (GPAT) , using a fatty acyl-CoA donor to produce lysophosphatidic acid (LPA).[7]

-

Second Acylation: The LPA intermediate is then acylated at the sn-2 position by Lysophosphatidic Acid Acyltransferase (LPAAT) to form phosphatidic acid (PA).[8][9][10][11]

-

Dephosphorylation: The phosphate group at the sn-3 position of PA is removed by Phosphatidic Acid Phosphatase (PAP) , yielding sn-1,2-diacylglycerol (1,2-DAG).[12][13]

-

Third Acylation (for TAGs): The final step in TAG synthesis involves the acylation of the free hydroxyl group at the sn-3 position of 1,2-DAG by Diacylglycerol Acyltransferase (DGAT) .[2][5][14][15]

For the synthesis of this compound, the key challenge is to explain the esterification at the sn-1 and sn-3 positions, while the canonical pathway produces a 1,2-DAG.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. The expression and regulation of enzymes mediating the biosynthesis of triglycerides and phospholipids in keratinocytes/epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. Compartmentation of Triacylglycerol Accumulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A Plastidial Lysophosphatidic Acid Acyltransferase from Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The structure and functions of human lysophosphatidic acid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Functions and substrate selectivity of diacylglycerol acyltransferases from Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Functions of 1,3-di-alpha-linolenoyl Glycerol

This guide provides a comprehensive technical overview of the physiological functions of 1,3-di-alpha-linolenoyl glycerol (1,3-di-α-LGE), a specific diacylglycerol containing the essential omega-3 fatty acid, alpha-linolenic acid (ALA). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the metabolism, mechanisms of action, and potential therapeutic applications of this lipid molecule.

Introduction: The Significance of 1,3-di-alpha-linolenoyl Glycerol

1,3-di-alpha-linolenoyl glycerol is a diacylglycerol where alpha-linolenic acid molecules are esterified to the sn-1 and sn-3 positions of the glycerol backbone[1][2]. As a carrier of ALA, an essential omega-3 fatty acid, 1,3-di-α-LGE is of significant interest for its potential health benefits. ALA itself is a precursor to longer-chain, more unsaturated omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are crucial for various physiological functions[3]. However, the conversion of ALA to EPA and DHA in humans is known to be inefficient[4]. This has led to increased interest in the direct physiological effects of ALA and its unique delivery forms, such as 1,3-di-α-LGE.

This guide will delve into the metabolic journey of 1,3-di-α-LGE, its molecular interactions within cellular signaling cascades, and the resulting physiological responses, with a focus on its anti-inflammatory, anti-allergic, and metabolic modulatory properties.

Metabolism and Bioavailability

The physiological effects of 1,3-di-α-LGE are intrinsically linked to its absorption and metabolic fate. Glycerol, the backbone of this molecule, plays a central role in the formation of acylglycerols and phospholipids, which are fundamental components of cell membranes and are involved in numerous metabolic pathways[5].

Upon ingestion, diacylglycerols like 1,3-di-α-LGE are hydrolyzed by lipases in the gastrointestinal tract into monoacylglycerols and free fatty acids, in this case, alpha-linolenic acid. These components are then absorbed by enterocytes. Inside the enterocytes, they can be re-esterified back into triacylglycerols or diacylglycerols and packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream.

The alpha-linolenic acid released from 1,3-di-α-LGE can be incorporated into various lipid pools, including triglycerides and phospholipid membranes[6]. A significant portion of consumed ALA is oxidized for energy, while a smaller fraction is converted to EPA and DHA[4][7]. The structure of 1,3-di-α-LGE may influence the bioavailability and subsequent metabolic pathways of ALA compared to its consumption as a free fatty acid or within a triacylglycerol.

Molecular Mechanisms of Action and Signaling Pathways

The physiological functions of 1,3-di-α-LGE are mediated through the actions of its constituent, alpha-linolenic acid, on various cellular signaling pathways.

Anti-inflammatory and Anti-allergic Effects

Clinical evidence suggests that diacylglycerol-enriched ALA oil can improve skin barrier function and alleviate allergic symptoms. A randomized, double-blind, placebo-controlled study demonstrated that intake of ALA-DAG increased skin hydration, reduced nasal congestion and itchiness, and decreased mite-specific immunoglobulin E (IgE) in the blood[8][9]. In participants with mite allergen sensitization, a reduction in facial redness was also observed[8][9].

The anti-allergic effects of ALA may be attributed to its ability to suppress mast cell activation. Research suggests that ALA can inhibit IgE-mediated anaphylaxis by down-regulating the FcεRI/Lyn/Syk signaling pathway, which is crucial for mast cell degranulation and the release of inflammatory mediators[10].

The anti-inflammatory properties of ALA are also well-documented. ALA and its longer-chain metabolites, EPA and DHA, are known to have anti-inflammatory effects, in contrast to the pro-inflammatory effects of many omega-6 fatty acids[11].

Metabolic Regulation and Cardiovascular Health

ALA has been shown to play a role in regulating lipid metabolism, which has implications for cardiovascular health. One key mechanism is the activation of the farnesoid-X-receptor (FXR). Activation of FXR by ALA increases the expression of its target gene, the small heterodimer partner (SHP). This, in turn, suppresses the liver-X-receptor (LXR) dependent transcription of sterol regulatory element-binding protein 1c (SREBP-1c), ultimately leading to repressed expression of stearoyl-CoA desaturase 1 (SCD1)[12]. The repression of SCD1 by ALA has been shown to increase cholesterol efflux and decrease cholesterol accumulation in macrophage-derived foam cells, suggesting a potential mechanism for promoting atherosclerosis regression[12].

The following diagram illustrates the proposed signaling pathway for ALA's effect on cholesterol efflux:

Caption: Proposed signaling pathway of ALA in regulating cholesterol metabolism.

Potential Therapeutic Applications

The unique properties of 1,3-di-α-LGE position it as a molecule of interest for various therapeutic applications.

Dermatology and Allergy

The demonstrated benefits of ALA-DAG oil on skin health and allergic reactions suggest its potential use in managing conditions like atopic dermatitis, allergic rhinitis, and general skin discomfort[8][9]. By improving skin barrier function and modulating the immune response, 1,3-di-α-LGE could be a valuable component in both oral supplements and topical formulations.

Metabolic Syndrome and Cardiovascular Disease

Given the role of ALA in lipid metabolism and inflammation, 1,3-di-α-LGE may have applications in the management of metabolic syndrome and the prevention of cardiovascular disease[6][13]. Its ability to promote cholesterol efflux from macrophages is particularly relevant to mitigating the progression of atherosclerosis[12]. Diets enriched with ALA have been associated with improvements in body weight, blood pressure, dyslipidemia, and insulin sensitivity[11].

Experimental Protocols

To facilitate further research in this area, this section outlines a general protocol for investigating the effects of 1,3-di-α-LGE in a cell culture model.

Protocol: In Vitro Macrophage Cholesterol Efflux Assay

Objective: To determine the effect of 1,3-di-α-LGE on cholesterol efflux from macrophage-derived foam cells.

Materials:

-

Macrophage cell line (e.g., J774A.1)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Acetylated LDL (AcLDL)

-

[³H]-cholesterol

-

1,3-di-alpha-linolenoyl glycerol (solubilized in a suitable vehicle, e.g., ethanol)

-

Apolipoprotein A-I (ApoA-I)

-

Scintillation counter and fluid

Procedure:

-

Cell Culture: Culture macrophages in standard conditions.

-

Foam Cell Formation: Differentiate macrophages into foam cells by incubating with AcLDL and [³H]-cholesterol for 24-48 hours.

-

Treatment: Wash the cells and incubate with fresh medium containing 1,3-di-α-LGE at various concentrations for 18-24 hours. Include a vehicle control.

-

Cholesterol Efflux: Replace the treatment medium with medium containing ApoA-I to act as a cholesterol acceptor. Incubate for 4-6 hours.

-

Quantification:

-

Collect the supernatant (containing effluxed [³H]-cholesterol).

-

Lyse the cells and collect the lysate (containing intracellular [³H]-cholesterol).

-

Measure the radioactivity in both fractions using a scintillation counter.

-

-

Calculation: Calculate the percentage of cholesterol efflux as: (cpm in supernatant / (cpm in supernatant + cpm in cell lysate)) * 100.

Experimental Workflow Diagram:

Caption: Workflow for in vitro macrophage cholesterol efflux assay.

Quantitative Data Summary

The following table summarizes the key findings from a clinical study on diacylglycerol-enriched alpha-linolenic acid (ALA-DAG) oil.

| Parameter | Placebo Group | ALA-DAG Group | p-value | Reference |

| Change in Skin Hydration (Cheek) | Decrease | Increase | <0.05 | [8][9] |

| Nasal Congestion Score | No significant change | Significant reduction | <0.05 | [8][9] |

| Nose Itchiness Score | No significant change | Significant reduction | <0.05 | [8][9] |

| Mite-specific IgE Levels | No significant change | Significant decrease | <0.05 | [8][9] |

| Facial Redness (in sensitized individuals) | No significant change | Significant reduction | <0.05 | [8][9] |

Conclusion and Future Directions

1,3-di-alpha-linolenoyl glycerol is a promising lipid molecule with multifaceted physiological functions primarily driven by its alpha-linolenic acid content. Its demonstrated anti-inflammatory, anti-allergic, and metabolic regulatory properties warrant further investigation. Future research should focus on elucidating the precise metabolic fate of 1,3-di-α-LGE and its impact on the bioavailability of ALA. Further clinical trials are needed to establish optimal dosages and long-term efficacy for various therapeutic applications. The development of advanced delivery systems for 1,3-di-α-LGE could also enhance its therapeutic potential.

References

-

Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC. PubMed Central. Retrieved January 29, 2024, from [Link]

-

Effects of diacylglycerol-enriched alpha-linolenic acid oil on skin properties in mild skin discomfort: a randomized, double-blind, placebo-controlled study. ResearchGate. Retrieved January 29, 2024, from [Link]

-

Fukagawa, S., et al. (2025). Effects of diacylglycerol-enriched alpha-linolenic acid oil on skin properties in mild skin discomfort: a randomized, double-blind, placebo-controlled study. Scientific Reports, 15(1), 34887. [Link]

-

The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. MDPI. Retrieved January 29, 2024, from [Link]

-

Burdge, G. C., & Calder, P. C. (2005). Metabolism of alpha-linolenic acid in humans. Prostaglandins, Leukotrienes and Essential Fatty Acids, 73(3-4), 181–188. [Link]

-

Valenzuela, R., et al. (2022). Effects of Dietary α-Linolenic Acid Treatment and the Efficiency of Its Conversion to Eicosapentaenoic and Docosahexaenoic Acids in Obesity and Related Diseases. Molecules, 27(14), 4471. [Link]

-

1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life. PubMed. Retrieved January 29, 2024, from [Link]

-

On the cause and consequences of IgE to galactose-α-1,3-galactose: A report from the National Institute of Allergy and Infectious Disease Workshop on Understanding IgE-Mediated Mammalian Meat Allergy. PubMed Central. Retrieved January 29, 2024, from [Link]

-

Absorption and metabolism of conjugated α-linolenic acid given as free fatty acids or triacylglycerols in rats. PubMed Central. Retrieved January 29, 2024, from [Link]

-

Production of 1,3-propanediol via in situ glycerol hydrogenolysis in aqueous phase reforming using bimetallic W-Ni/CeO2. PubMed. Retrieved January 29, 2024, from [Link]

-

Current Insights into the Effects of Dietary α-Linolenic Acid Focusing on Alterations of Polyunsaturated Fatty Acid Profiles in Metabolic Syndrome. PubMed. Retrieved January 29, 2024, from [Link]

-

Myocardial Late Gadolinium Enhancement (LGE) in Cardiac Magnetic Resonance Imaging (CMR)—An Important Risk Marker for Cardiac Disease. PubMed Central. Retrieved January 29, 2024, from [Link]

-

Myocardial Inflammation as a Manifestation of Genetic Cardiomyopathies: From Bedside to the Bench. PubMed Central. Retrieved January 29, 2024, from [Link]

-

Current Insights into the Effects of Dietary α-Linolenic Acid Focusing on Alterations of Polyunsaturated Fatty Acid Profiles in Metabolic Syndrome. MDPI. Retrieved January 29, 2024, from [Link]

-

1-O-alkyl-glycerols from Squid Berryteuthis magister Reduce Inflammation and Modify Fatty Acid and Plasmalogen Metabolism in Asthma Associated with Obesity. MDPI. Retrieved January 29, 2024, from [Link]

-

On the cause and consequences of IgE to galactose-α-1,3-galactose: A report from the National Institute of Allergy and Infectious Diseases Workshop on Understanding IgE-Mediated Mammalian Meat Allergy. PubMed. Retrieved January 29, 2024, from [Link]

-

Quantitative Assessment of Late Gadolinium Enhancement and Edema at Cardiac Magnetic Resonance in Low-Risk Myocarditis Patients. PubMed Central. Retrieved January 29, 2024, from [Link]

-

Pawlosky, R. J., et al. (2001). Physiological compartmental analysis of alpha-linolenic acid metabolism in adult humans. Journal of Lipid Research, 42(8), 1257–1265. [Link]

-

Azhar, S., & Eltes, T. (2011). Alpha-linolenic acid increases cholesterol efflux in macrophage-derived foam cells by decreasing stearoyl CoA desaturase 1 expression: evidence for a farnesoid-X-receptor mechanism of action. Atherosclerosis, 216(2), 333–340. [Link]

-

The Effect of Glycerol Supplements on Aerobic and Anaerobic Performance of Athletes and Sedentary Subjects. PubMed Central. Retrieved January 29, 2024, from [Link]

-

Biotechnological Production of 1,3-Propanediol from Crude Glycerol. ResearchGate. Retrieved January 29, 2024, from [Link]

-

Galactose-α-1,3-Galactose: Atypical Food Allergen or Model IgE Hypersensitivity?. PubMed Central. Retrieved January 29, 2024, from [Link]

-

Lipid goals among patients with diabetes or metabolic syndrome: Lipid Treatment Assessment Project (L-TAP) 2. PubMed. Retrieved January 29, 2024, from [Link]

-

Effect of Enteral Lipid Supplement on Severe Retinopathy of Prematurity: A Randomized Clinical Trial. PubMed. Retrieved January 29, 2024, from [Link]

-

Progress in 1,3-propanediol biosynthesis. PubMed Central. Retrieved January 29, 2024, from [Link]

-

Alpha-linolenic acid inhibits IgE-mediated anaphylaxis by inhibiting Lyn kinase and suppressing mast cell activation. ResearchGate. Retrieved January 29, 2024, from [Link]

-

Etiology of Metabolic Syndrome and Dietary Intervention. MDPI. Retrieved January 29, 2024, from [Link]

-

Effectiveness of a Novel ω-3 Krill Oil Agent in Patients With Severe Hypertriglyceridemia: A Randomized Clinical Trial. PubMed. Retrieved January 29, 2024, from [Link]

-

Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae. Green Chemistry. Retrieved January 29, 2024, from [Link]

-

Diet Components, Immune Function and IgE-Mediated Food Allergy. MDPI. Retrieved January 29, 2024, from [Link]

-

Update on Myocarditis: From Etiology and Clinical Picture to Modern Diagnostics and Methods of Treatment. PubMed Central. Retrieved January 29, 2024, from [Link]

-

Patterns of cardiovascular magnetic resonance inflammation in acute myocarditis from South Asia and Middle East. PubMed Central. Retrieved January 29, 2024, from [Link]

-

1,3-Propanediol production from crude glycerol by Clostridium butyricum DSP1 in repeated batch. ResearchGate. Retrieved January 29, 2024, from [Link]

-

Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome. PubMed Central. Retrieved January 29, 2024, from [Link]

-

Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae. ResearchGate. Retrieved January 29, 2024, from [Link]

Sources

- 1. 1,3-Di-alpha-Linolenoyl Glycerol | CAS 98242-77-4 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Metabolism of alpha-linolenic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological compartmental analysis of alpha-linolenic acid metabolism in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Current Insights into the Effects of Dietary α-Linolenic Acid Focusing on Alterations of Polyunsaturated Fatty Acid Profiles in Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Insights into the Effects of Dietary α-Linolenic Acid Focusing on Alterations of Polyunsaturated Fatty Acid Profiles in Metabolic Syndrome [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of diacylglycerol-enriched alpha-linolenic acid oil on skin properties in mild skin discomfort: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Alpha-linolenic acid increases cholesterol efflux in macrophage-derived foam cells by decreasing stearoyl CoA desaturase 1 expression: evidence for a farnesoid-X-receptor mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Discovery, Synthesis, and Isolation of 1,3-Dilinolenoylglycerol: A Technical Monograph

The following technical guide is structured to serve as a primary reference for the isolation, synthesis, and validation of 1,3-Dilinolenoylglycerol (1,3-DLG). It moves beyond generic lipid extraction to focus on the stereospecific challenges of securing the 1,3-isomer.

Executive Summary

This compound (1,3-DLG) is a specific diacylglycerol (DAG) isomer featuring α-linolenic acid (C18:3n-3) esterified at the sn-1 and sn-3 positions of the glycerol backbone.[1] Unlike triacylglycerols (TAGs), 1,3-DLG exhibits unique metabolic properties, bypassing the lymphatic system for direct hepatic oxidation, which underpins its potential in anti-obesity therapeutics.[1]

However, the isolation of 1,3-DLG is complicated by acyl migration —the thermodynamic rearrangement of the kinetically favored 1,2-isomer to the thermodynamically stable 1,3-isomer.[1] This guide details a self-validating workflow for isolating 1,3-DLG from natural sources and a scalable enzymatic synthesis protocol using stereospecific lipases, ensuring high isomeric purity (>98%).[1]

Chemical Identity & Thermodynamic Stability

The critical challenge in working with DLG is not extraction, but isomer retention .[1]

-

1,2-DLG: Kinetically formed during TAG hydrolysis; biologically active (PKC activation). Unstable.

-

1,3-DLG: Thermodynamically stable.[1] Often the artifact of extraction if pH/temperature are uncontrolled, but also a distinct metabolic target.[1]

Stability Rule: Acyl migration follows a first-order kinetic model accelerated by heat (>40°C), polar solvents, and Lewis acids/bases.[1] All isolation steps below utilize aprotic solvents and low temperatures to lock isomeric configuration.

Discovery & Natural Occurrence

While ubiquitous as a transient intermediate in lipid metabolism, stable accumulation of 1,3-DLG is rare in nature.[1]

-

Primary Source: Linum usitatissimum (Flaxseed/Linseed) oil is the richest precursor, containing >50% α-linolenic acid (ALA), serving as the substrate for semi-synthetic isolation.

-

Direct Isolation: Identified in the roots of Angelica sinensis (Deng et al., 2006) and Halimodendron halodendron.

-

Discovery Context: Originally characterized during the fractionation of polar lipids in traditional medicinal plants, later identified as a key metabolite in lipase-catalyzed hydrolysis of PUFA-rich oils.[1]

Technical Core: Enzymatic Synthesis & Isolation

For drug development, natural extraction yields are insufficient.[1] The industry standard is lipase-catalyzed glycerolysis or direct esterification , followed by rigorous purification.[1]

Reagents & Catalysts[1][2][3][4][5][6][7][8]

-

Substrates: α-Linolenic Acid (>99% purity) and Glycerol (anhydrous).

-

Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) or Lipozyme RM IM (Rhizomucor miehei).[2][3]

-

Rationale: These lipases exhibit 1,3-regioselectivity (or lack thereof for CALB, but thermodynamic control favors 1,[1]3) and high activity towards long-chain PUFAs.

-

Synthesis Protocol (Direct Esterification)

This method prevents the formation of TAGs by controlling stoichiometry and water removal.[4]

-

Reaction Setup: In a solvent-free system (or minimal n-hexane), mix Glycerol and α-Linolenic Acid in a 1:2 molar ratio .

-

Catalyst Addition: Add Novozym 435 (4-5% w/w of substrates).

-

Dehydration (Critical): Connect the vessel to a vacuum pump (3–5 mmHg).

-

Incubation: Stir at 50–60°C for 6–8 hours.

-

Note: Do not exceed 65°C to prevent oxidation of the linolenic moiety.[1]

-

-

Termination: Filter the mixture to remove the immobilized enzyme.

Purification Workflow (The "Cold" Protocol)

The crude mixture contains 1,3-DLG, 1,2-DLG, residual FFA, and MAGs.[1]

Step 1: Molecular Distillation (Degassing)

-

Objective: Remove residual Free Fatty Acids (FFA) and Monoacylglycerols (MAG).

-

Conditions: Evaporator temp: 160–180°C; Pressure: <0.1 Pa.

Step 2: Low-Temperature Crystallization (Isomer Selection)

-

Objective: Separate 1,3-DLG (high MP) from 1,2-DLG and TAG (low MP).

-

Solvent: Dry Methanol or n-Hexane/Ethyl Acetate (90:10).

-

Protocol: Dissolve heavy phase (1:4 w/v) and cool to -20°C for 12 hours.

-

Observation: 1,3-DLG crystallizes preferentially due to its symmetric packing and higher melting point compared to the kinked 1,2-isomer.[1]

-

Filtration: Cold filtration yields 1,3-DLG crystals.[1]

Step 3: Silica Gel Chromatography (Polishing)

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: n-Hexane/Diethyl Ether (70:30 v/v).

-

Elution Order: TAGs

1,3-DAG

Visualization: Synthesis & Purification Workflow

The following diagram illustrates the logic flow from raw substrates to purified isomer, highlighting the critical control points for purity.

Caption: Figure 1.[1][2][4] Integrated workflow for the enzymatic synthesis and multi-stage purification of 1,3-DLG.

Analytical Validation (Quality Control)

Trust in the protocol requires rigorous validation.[1] The following methods confirm identity and isomeric purity.

RP-HPLC Quantitation[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 250 x 4.6 mm).[1][3]

-

Mobile Phase: Isocratic 100% Acetonitrile (or ACN:IPA 90:10 for better solubility).

-

Detection: UV at 205 nm (detects double bonds in linolenic acid).

-

Retention Logic:

NMR Structural Elucidation

NMR is the definitive method to distinguish regioisomers.[1]

-

1H-NMR (CDCl3, 400 MHz):

Quantitative Data Summary

| Parameter | This compound | 1,2-Dilinolenoylglycerol |

| Melting Point | ~24–28°C (Solid at RT) | < 0°C (Liquid at RT) |

| Stability | High (Thermodynamic Product) | Low (Rearranges to 1,[1]3) |

| NMR (sn-2 H) | δ 4.1 ppm | δ 5.2 ppm |

| HPLC Elution | Faster | Slower |

| Metabolic Fate | Hepatic Beta-Oxidation | Lymphatic Transport (Chylomicrons) |

References

-

Deng, S., et al. (2006).[1] "Serotonergic activity-guided phytochemical investigation of the roots of Angelica sinensis." Journal of Natural Products. Link

-

Rosu, R., et al. (1999).[1][4] "Enzymatic Synthesis of Symmetrical 1,3-Diacylglycerols by Direct Esterification of Glycerol in Solvent-Free System." Journal of the American Oil Chemists' Society.[2][4] Link

-

Cai, H., et al. (2013).[1] "Isolation, purification and identification of nine chemical compounds from Flammulina velutipes fruiting bodies." Food Chemistry. Link

-

Wang, Y., et al. (2022).[1] "Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion." Frontiers in Nutrition. Link

-

Andrikopoulos, N.K. (2002).[3] "Chromatographic and spectroscopic methods for the analysis of triacylglycerol species and regioisomers." Critical Reviews in Food Science and Nutrition. Link

Sources

- 1. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. digital.csic.es [digital.csic.es]

- 7. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Potential Pharmacological Activities of 1,3-Dilinolenoylglycerol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 1,3-Dilinolenoylglycerol is a diacylglycerol molecule composed of a glycerol backbone esterified with two molecules of alpha-linolenic acid (ALA), an essential omega-3 fatty acid, at the sn-1 and sn-3 positions. While direct pharmacological investigation of this specific diacylglycerol is limited, its constituent components provide a strong basis for predicting its therapeutic potential. This guide deconstructs this compound to explore its hypothesized activities, focusing on the well-documented anti-inflammatory, cardioprotective, and anti-cancer properties of its bioactive payload, ALA. We further analyze the metabolic fate of the 1,3-diacylglycerol structure, contrasting it with the canonical 1,2-diacylglycerol signaling isomer, to position this compound as a potential pro-drug for efficient ALA delivery. This document provides the theoretical framework, mechanistic insights, and detailed experimental protocols required to systematically investigate and validate the pharmacological utility of this compound.

Introduction to this compound: Structure and Significance

This compound is a specific lipid molecule belonging to the diacylglycerol (DAG) class. Its structure consists of a central glycerol molecule with two alpha-linolenic acid (ALA; 18:3, n-3) chains attached at the first and third carbon positions.

-

Chemical Identity:

-

Systematic Name: (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid, 1,1'-(2-hydroxypropane-1,3-diyl) ester

-

Molecular Formula: C₃₉H₆₄O₅

-

Molecular Weight: 617.0 g/mol

-

Unlike its isomeric counterpart, 1,2-diacylglycerol, which is a well-established second messenger that activates Protein Kinase C (PKC), 1,3-diacylglycerols are primarily metabolic intermediates.[1] They are key substrates in the final step of triacylglycerol (TG) synthesis, catalyzed by diacylglycerol acyltransferase (DGAT) enzymes.[2][3] This metabolic routing suggests that this compound may function less as a direct signaling molecule and more as a stable carrier and delivery vehicle for its constituent fatty acids. The primary scientific interest in this molecule, therefore, lies in its potential to deliver high concentrations of ALA, a pharmacologically potent omega-3 fatty acid.

The Bioactive Core: Pharmacological Profile of Alpha-Linolenic Acid (ALA)

The therapeutic potential of this compound is inextricably linked to the activities of ALA. ALA is an essential fatty acid that cannot be synthesized by the human body and must be obtained from dietary sources like flaxseed, walnuts, and canola oil.[4] Its health benefits are extensive and well-documented.[5]

2.1 Anti-Inflammatory and Immunomodulatory Effects

ALA exerts potent anti-inflammatory effects through several distinct mechanisms. A primary mode of action is its ability to compete with the pro-inflammatory omega-6 fatty acid, linoleic acid (LA).

-

Competitive Inhibition: ALA competes with LA for the same desaturase enzymes, thereby reducing the production of arachidonic acid (AA), the precursor to highly inflammatory eicosanoids like prostaglandins and leukotrienes.[6]

-

Receptor-Mediated Signaling: ALA is a natural ligand for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[7][8] Activation of GPR120 on macrophages and other immune cells triggers a signaling cascade that inhibits pro-inflammatory pathways.

-

Transcriptional Regulation: Studies have shown that ALA can suppress the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and down-regulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] This leads to decreased expression of key inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6][9]

2.2 Cardioprotective Activities

A substantial body of evidence supports the role of ALA in cardiovascular health. High dietary intake of ALA is associated with a moderately lower risk of cardiovascular disease.[10][11]

-

Blood Pressure Reduction: ALA consumption has been linked to mild reductions in both systolic and diastolic blood pressure, potentially through mechanisms involving increased nitric oxide (NO) production, a potent vasodilator.[10][12]

-

Lipid Profile Modulation: While effects can be modest, some studies show that ALA may favorably affect levels of LDL-cholesterol and triglycerides.[13]

-

Anti-Thrombotic Effects: By modulating prostanoid synthesis, ALA can influence platelet aggregation and coagulation, thereby reducing the risk of thrombotic events.[12]

| Cardiovascular Effect of ALA | Observed Outcome | Supporting References |

| Blood Pressure | Mild reduction in systolic and diastolic pressure | [10][12] |

| CVD Risk | 10% lower risk of all-cause mortality, 8% lower risk from CVD | [14] |

| Fatal Coronary Heart Disease | Marginally significant reduced risk with higher dietary intake | [11] |

| Endothelial Function | Improved endothelial function and NO release | [12] |

2.3 Anti-Cancer Potential

ALA has demonstrated promising anti-cancer activities in preclinical models across various cancer types, including osteosarcoma, colon, and oral cancers.[15][16][17]

-

Inhibition of Proliferation: ALA can suppress cancer cell growth by inhibiting key metabolic enzymes like Fatty Acid Synthase (FASN), which is often overexpressed in tumors.[15]

-

Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species and modulation of apoptotic signaling pathways.

-

Suppression of Metastasis: ALA has been shown to reduce cancer cell migration and invasion, critical steps in the metastatic cascade.[16][18]

The 1,3-Diacylglycerol Backbone: A Delivery Scaffold

The therapeutic efficacy of any active compound is dependent on its delivery and bioavailability. The 1,3-DAG structure of this compound offers a unique metabolic profile that may be advantageous for delivering ALA.

3.1 Metabolic Fate and Bioavailability

Upon ingestion, DAG oils are hydrolyzed by lipases in the gastrointestinal tract into monoacylglycerols and free fatty acids, which are then absorbed by enterocytes. Critically, oils rich in 1,3-DAG have been shown to reduce postprandial hyperlipidemia compared to equivalent triacylglycerol oils.[19][20] This suggests a different metabolic handling that could influence the distribution and availability of the released ALA. Furthermore, long-term consumption of 1,3-DAG oil has been associated with reduced body fat accumulation and improved insulin resistance, suggesting the backbone itself may have beneficial metabolic effects.[21]

3.2 Distinction from 1,2-DAG Signaling

It is crucial to differentiate the function of 1,3-DAG from its 1,2-DAG isomer. 1,2-DAG is a potent signaling molecule generated at the cell membrane from the hydrolysis of phospholipids like PIP₂. It directly binds to and activates various isoforms of Protein Kinase C (PKC), a central node in signaling pathways controlling cell growth, differentiation, and apoptosis.[22] In contrast, 1,3-DAG is not a canonical activator of PKC. Its primary intracellular role is as a substrate for triglyceride synthesis in the endoplasmic reticulum.[1] This distinction reinforces the hypothesis that this compound's primary function would be as a precursor for ALA, rather than as a direct signaling lipid.

Methodologies for Pharmacological Evaluation

To empirically validate the hypothesized activities of this compound, a systematic, multi-tiered experimental approach is required. The following protocols provide a robust framework for such an investigation.

4.1 Protocol: In Vitro Anti-Inflammatory Activity Assessment

Rationale: This protocol uses the well-established lipopolysaccharide (LPS)-stimulated macrophage model to quantify the ability of this compound to suppress an inflammatory response. Murine RAW 264.7 or human THP-1 monocyte-derived macrophages are excellent systems as they produce a robust and measurable inflammatory response to LPS.[9][23] Measuring nitric oxide (NO) and key cytokines (TNF-α, IL-6) provides direct readouts of inflammatory pathway activation.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C, 5% CO₂.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in ethanol or DMSO. Perform serial dilutions in serum-free media to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final solvent concentration is non-toxic (e.g., <0.1%).

-

Pre-treat the adhered cells with the various concentrations of this compound for 2 hours. Include a vehicle control (solvent only).

-

-

Inflammatory Stimulation:

-

Following pre-treatment, add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for 24 hours.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution), incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercially available ELISA kits, following the manufacturer’s instructions.

-

-

Cell Viability (MTT Assay):

-

To ensure the observed effects are not due to cytotoxicity, perform a parallel MTT assay on the remaining cells in the plate as described in Protocol 4.2.

-

4.2 Protocol: In Vitro Anti-Proliferative Activity Assessment (MTT Assay)

Rationale: The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. This protocol is essential for screening the potential anti-cancer effects of this compound on various cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count the desired cancer cell line (e.g., HT-29 colon cancer cells).

-

Seed the cells into a 96-well plate at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the old medium with 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control and a positive control (e.g., doxorubicin).

-

Incubate for a defined period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Gently pipette or shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the viability percentage against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Mechanistic Exploration: Key Signaling Pathways

To move beyond phenomenological observation, it is critical to investigate the molecular pathways modulated by this compound, likely mediated by the released ALA.

Sources

- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Lipid droplet - Wikipedia [en.wikipedia.org]

- 3. Diacylglycerol O-Acyltransferase | Transferases | Tocris Bioscience [tocris.com]

- 4. ahajournals.org [ahajournals.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-Linolenic Acid and Cardiovascular Events: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-linolenic acid and risk of cardiovascular disease: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Alpha-Linolenic Acid and Cardiovascular Events: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The Antitumor Effects of α-Linolenic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolism of diacylglycerol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Diacylglycerol on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enzymatic Synthesis of 1,3-Dilinolenoylglycerol (1,3-DLG)

Abstract & Strategic Significance

1,3-Dilinolenoylglycerol (1,3-DLG) is a structured diacylglycerol (DAG) containing alpha-linolenic acid (ALA, C18:3n-3) at the sn-1 and sn-3 positions. Unlike triacylglycerols (TAGs), 1,3-DAGs are metabolized differently, exhibiting suppressed accumulation in adipose tissue and enhanced beta-oxidation, making them critical candidates for anti-obesity therapeutics and metabolic syndrome interventions.

However, the synthesis of 1,3-DLG presents two formidable challenges:

-

Regioselectivity: Chemically directing fatty acids solely to the primary hydroxyls (sn-1/3) without protecting groups is nearly impossible.

-

Acyl Migration: The 1,3-isomer is thermodynamically unstable and spontaneously rearranges to the 1,2-isomer (1,2-DLG), a process accelerated by heat and protic solvents.

This protocol details a solvent-free, lipase-catalyzed direct esterification method using immobilized Rhizomucor miehei lipase (RMIM). This system is self-validating through water activity control, ensuring >90% regioselectivity and minimizing acyl migration.

Critical Reaction Parameters

Success relies on controlling the kinetic vs. thermodynamic equilibrium.

| Parameter | Specification | Scientific Rationale |

| Biocatalyst | Rhizomucor miehei (Lipozyme RM IM) | The active site of RMIM is a "lid-covered" crevice that sterically favors the primary hydroxyls of glycerol, preventing sn-2 acylation.[1] |

| Stoichiometry | 2:1 (Fatty Acid : Glycerol) | Exact stoichiometry prevents excess Free Fatty Acid (FFA) residue, simplifying downstream purification. |

| Temperature | 50°C (± 2°C) | Optimal balance. <40°C slows kinetics; >60°C accelerates thermal acyl migration (1,3 |

| Water Control | Vacuum (3–5 mmHg) | Esterification produces water. Accumulation reverses the reaction (hydrolysis). Continuous vacuum drives the equilibrium forward (Le Chatelier’s principle). |

| Atmosphere | Nitrogen ( | Linolenic acid is polyunsaturated and highly prone to oxidation. An inert blanket is mandatory. |

Experimental Protocol: Direct Esterification

Materials

-

Substrates: Glycerol (anhydrous, >99.5%), Alpha-Linolenic Acid (ALA, >95%).

-

Enzyme: Lipozyme RM IM (Novozymes) or equivalent immobilized sn-1,3 specific lipase.[2]

-

Apparatus: Jacketed glass reactor (50–500 mL) with overhead stirrer, vacuum line, cold trap, and temperature controller.

Step-by-Step Methodology

Step 1: Substrate Preparation Charge the reactor with Glycerol (10.0 g, 108.6 mmol) and Alpha-Linolenic Acid (60.4 g, 217.2 mmol).

-

Note: Maintain a strict 1:2 molar ratio.

- for 5 minutes to remove oxygen.

Step 2: Thermal Equilibration Heat the mixture to 50°C under constant stirring (200 rpm). Ensure the glycerol (immiscible initially) is well-dispersed in the fatty acid phase.

Step 3: Enzymatic Initiation Add Lipozyme RM IM (3.5 g, 5% w/w of total substrates).

-

Why 5%? Lower loading (<3%) extends reaction time, increasing acyl migration risk. Higher loading (>10%) yields diminishing returns and increases cost.

Step 4: Vacuum-Driven Synthesis Immediately apply vacuum gradually to reach 3–5 mmHg .

-

Observation: The mixture will become turbid as water is generated. The vacuum removes this water vapor.[3]

-

Duration: Run the reaction for 6–8 hours .

-

Monitoring: Withdraw 50

L aliquots every hour. Analyze via TLC or HPLC to monitor the disappearance of FFA and formation of DAG.

Step 5: Termination

Break vacuum with

-

Critical: Do not allow the mixture to cool with the enzyme present, as the shift in equilibrium can catalyze reverse hydrolysis.

Purification (Drug-Grade)

Crude product contains 1,3-DLG (~75-85%), 1,2-DLG (<5%), unreacted ALA, and trace TAGs. For pharmaceutical applications, Molecular Distillation is required.

Protocol: Short-Path Molecular Distillation

-

Degassing: Pass filtered oil through degasser at 90°C, 10 mmHg.

-

Stage 1 (FFA Removal):

-

Stage 2 (DAG Isolation):

-

Evaporator Temp: 200°C

-

Pressure: 0.001 mmHg

-

Result:Distillate is purified 1,3-DLG (>95%). Residue is TAG.

-

Mechanism & Pathway Visualization

The following diagram illustrates the regioselective mechanism and the competing acyl migration pathway.

Figure 1: Reaction pathway showing the enzymatic synthesis of 1,3-DLG and the critical acyl migration side-reaction.

Process Workflow Diagram

This flowchart defines the operational sequence for the synthesis and purification.

Figure 2: Operational workflow from raw materials to purified drug-grade 1,3-DLG.

Analytical Validation (QC)

To confirm the identity and purity of the synthesized 1,3-DLG, the following analytical methods are required:

-

Regioisomer Ratio (1,3 vs 1,2):

-

Method:

-NMR Spectroscopy. -

Marker: The glycerol backbone carbons exhibit distinct shifts. sn-1,3 carbons appear at

65.0 ppm, while sn-2 carbon appears at

-

-

Lipid Class Purity:

-

Method: HPLC (Normal Phase) with Evaporative Light Scattering Detector (ELSD).

-

Column: Silica or Diol phase.

-

Mobile Phase: Hexane/Isopropanol gradient.

-

References

-

Rosu, R., et al. (1999). "Enzymatic Synthesis of Symmetrical 1,3-Diacylglycerols by Direct Esterification of Glycerol in Solvent-Free System."[3] Journal of the American Oil Chemists' Society.[7] Link

-

Wang, Y., et al. (2010). "Production of 1,3-Diacylglycerols from High-Acid Rice Bran Oil by Enzymatic Deacidification." Journal of Agricultural and Food Chemistry. Link

-

Duan, Z., et al. (2010). "Vacuum-driven air bubbling operation for 1,3-DAG preparation." Journal of the American Oil Chemists' Society.[7] Link

-

Zhu, Y., et al. (2017). "Purification of 1,2-Diacylglycerols by a Two-Step Crystallization."[6] Industrial & Engineering Chemistry Research. Link (Note: Discusses purification principles applicable to DAGs).

-

Novozymes. "Lipozyme® RM IM Product Data Sheet." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scispace.com [scispace.com]

Application Note: A Validated HPLC Method for the Quantification of 1,3-Dilinolenoylglycerol

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1,3-Dilinolenoylglycerol. This protocol is designed for researchers, scientists, and drug development professionals who require precise measurement of this diacylglycerol in various matrices, such as raw materials, formulated products, and biological samples. The method utilizes a reversed-phase C18 column for optimal separation and an Evaporative Light Scattering Detector (ELSD) for universal detection of this non-chromophoric analyte. The described protocol has been structured to ensure self-validation, aligning with the principles of scientific integrity and regulatory expectations.

Introduction: The Significance of this compound Quantification

This compound is a specific diacylglycerol (DAG) containing two α-linolenic acid (ALA) acyl chains. ALA is an essential omega-3 fatty acid, and its presence in specific glyceride structures can influence the physicochemical properties and biological activity of lipid-based formulations. In the pharmaceutical and nutraceutical industries, the precise quantification of this compound is critical for:

-

Quality Control: Ensuring the identity, purity, and consistency of raw materials and finished products.

-

Stability Studies: Assessing the degradation and isomerization of lipid-based excipients and active pharmaceutical ingredients (APIs).

-

Formulation Development: Understanding the impact of specific lipid structures on drug solubility, bioavailability, and delivery system performance.

-

Metabolic Research: Investigating the absorption, distribution, metabolism, and excretion (ADME) of structured lipids.

This document provides a comprehensive guide to a reliable HPLC method, from sample preparation to data analysis, grounded in established chromatographic principles and validated according to international guidelines.

Principle of the Method: Chromatographic Strategy and Detection

The quantification of this compound is achieved through a reversed-phase HPLC method. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. Due to its high hydrophobicity, this compound is well-retained on the C18 column, allowing for effective separation from more polar impurities and other lipid species.

A key challenge in the analysis of lipids like this compound is the lack of a strong ultraviolet (UV) chromophore, rendering UV detection impractical.[1][2] While some unsaturated fatty acids exhibit weak UV absorbance at low wavelengths (around 205-210 nm), this approach suffers from low sensitivity and is prone to interference from other sample components and mobile phase absorbance.[3][4]

To overcome this limitation, an Evaporative Light Scattering Detector (ELSD) is employed. The ELSD is a universal detector that nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles.[2] This detection method is independent of the analyte's optical properties and provides a response proportional to the mass of the analyte, making it ideal for the quantification of lipids. Alternatively, a Charged Aerosol Detector (CAD) can be used, which often provides higher sensitivity and a wider linear dynamic range compared to ELSD.[5][6][7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the quantification of this compound.

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC-grade acetonitrile

-

HPLC-grade isopropanol

-

HPLC-grade hexane

-

High-purity water (e.g., Milli-Q®)

-

Nitrogen gas for ELSD (high purity)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and an ELSD is required.

Table 1: Optimized HPLC-ELSD Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolution and retention for hydrophobic molecules like diacylglycerols. |

| Mobile Phase A | Acetonitrile | A common polar solvent in reversed-phase chromatography with good elution strength for lipids. |

| Mobile Phase B | Isopropanol | A stronger organic solvent used to elute highly retained compounds. |

| Gradient Elution | See Table 2 | A gradient is necessary to ensure the elution of this compound in a reasonable time with good peak shape, while also separating it from other lipid species. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |

| Injection Volume | 20 µL | Can be optimized based on sample concentration and detector sensitivity. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| ELSD Nebulizer Temp. | 40 °C | Optimizes nebulization of the mobile phase. |

| ELSD Evaporator Temp. | 60 °C | Ensures complete evaporation of the mobile phase without degrading the analyte. |

| ELSD Gas Flow Rate | 1.5 L/min (Nitrogen) | Provides a stable baseline and consistent detector response. |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Isopropanol) |

| 0.0 | 70 | 30 |

| 20.0 | 30 | 70 |

| 25.0 | 30 | 70 |

| 25.1 | 70 | 30 |

| 30.0 | 70 | 30 |

Preparation of Standard Solutions

Accurate preparation of standard solutions is paramount for quantitative analysis.

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.[1]

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with the initial mobile phase composition (70:30 v/v Acetonitrile:Isopropanol) to prepare a series of calibration standards. A typical concentration range would be from 0.05 mg/mL to 1.0 mg/mL.[1]

Sample Preparation

The following protocol is a general guideline for oil-based samples and should be optimized for other matrices.

-

Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.[1]

-

Dissolve the sample in hexane and dilute to the mark.[1]

-